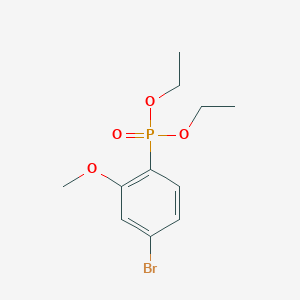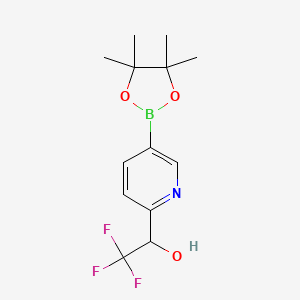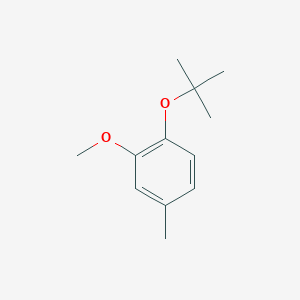
4-(tert-Butoxy)-3-methoxytoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butoxy)-3-methoxytoluene is an organic compound with the molecular formula C12H18O2. It is a derivative of toluene, where the methyl group is substituted with a tert-butoxy group and a methoxy group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-3-methoxytoluene typically involves the alkylation of 3-methoxytoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction parameters, leading to higher yields and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butoxy)-3-methoxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) as a base for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(tert-Butoxy)-3-methoxytoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(tert-Butoxy)-3-methoxytoluene involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage to form reactive intermediates, which can then participate in further chemical reactions. The methoxy group can also influence the reactivity of the compound by donating electron density through resonance effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Hexa(tert-butoxy)ditungsten(III): A coordination complex of tungsten used as a precursor to organotungsten derivatives.
4-tert-Butoxystyrene: A compound used in polymer chemistry.
Uniqueness
4-(tert-Butoxy)-3-methoxytoluene is unique due to the presence of both tert-butoxy and methoxy groups on the toluene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H18O2/c1-9-6-7-10(11(8-9)13-5)14-12(2,3)4/h6-8H,1-5H3 |
Clé InChI |
ARGILXCVIBVDNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


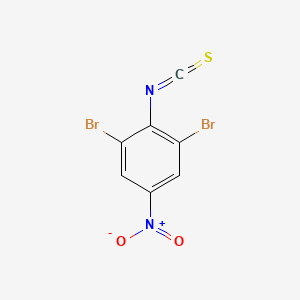

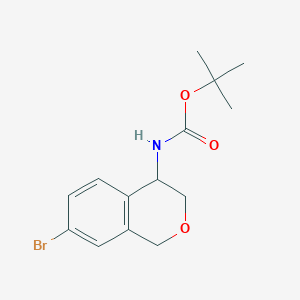


![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)

![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)
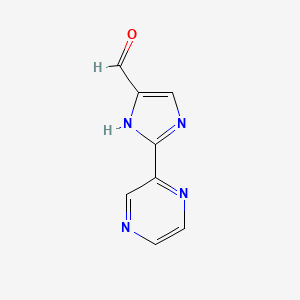
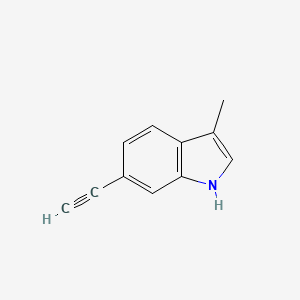
![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)
